1-(4-Fluoro-1H-indol-2-yl)ethanone
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Overview
Description
1-(4-Fluoro-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the 4-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-1H-indol-2-yl)ethanone typically involves the reaction of 4-fluoroindole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-(4-Fluoro-1H-indol-2-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-(1H-Indol-2-yl)ethanone: Lacks the fluorine atom at the 4-position, which may result in different biological activities and reactivity.
1-(5-Fluoro-1H-indol-2-yl)ethanone: Similar structure but with the fluorine atom at the 5-position, leading to variations in chemical and biological properties.
Uniqueness: 1-(4-Fluoro-1H-indol-2-yl)ethanone is unique due to the presence of the fluorine atom at the 4-position, which can influence its electronic properties, reactivity, and biological activity .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8FNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3 |
InChI Key |
VBTSOPXCVGWBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CC=C2F |
Origin of Product |
United States |
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